

A Comparative Guide to Automated Systems for Fosfomycin Susceptibility Testing

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Compound of Interest

Compound Name: Fosfomycin

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The re-emergence of **fosfomycin** as a critical antibiotic for treating multidrug-resistant infections has placed a spotlight on the accuracy of susceptibility testing methods. While automated systems offer a high-throughput and standardized alternative to the reference agar dilution (AD) method, their performance with **fosfomycin** has been a subject of scrutiny. This guide provides an objective comparison of commonly used automated systems, supported by experimental data, to aid researchers and clinicians in making informed decisions.

Performance of Automated Systems

The performance of automated susceptibility testing systems for **fosfomycin** is variable and highly dependent on the bacterial species being tested. Below is a summary of key performance indicators from comparative studies.

Data Presentation: Quantitative Comparison of Automated Systems

The following tables summarize the performance of the VITEK 2, BD Phoenix, and MicroScan WalkAway Plus systems in comparison to the agar dilution reference method. Performance is evaluated based on Categorical Agreement (CA), Essential Agreement (EA), Major Errors (ME), and Very Major Errors (VME).

Table 1:
Performance of
VITEK 2
System for
Fosfomycin
Susceptibility
Testing

Organism	Categorical Agreement (CA)	Essential Agreement (EA)	Major Error (ME) Rate	Very Major Error (VME) Rate
Escherichia coli	100% [1]	100% [1]	0% [1]	0% [1]
Klebsiella pneumoniae	95.5% [1]	94.4% [1]	18% [1]	0% [1]

Table 2:
Performance of
BD Phoenix
System for
Fosfomycin
Susceptibility
Testing

Organism	Categorical Agreement (CA)	Essential Agreement (EA)	Major Error (ME) Rate	Very Major Error (VME) Rate
Enterobacterales	69% [2] [3] [4] [5]	Not consistently reported	6.9% (false-resistant) [2] [3] [4] [5]	49.1% (false-susceptible) [2] [3] [4] [5]

Table 3:
Performance of
MicroScan
WalkAway Plus
System for
Fosfomycin
Susceptibility
Testing

Organism	Categorical Agreement (CA)	Essential Agreement (EA)	Major Error (ME) Rate	Very Major Error (VME) Rate
Enterobacterales	72% [2] [3] [4] [5]	Not consistently reported	3.7% (false-resistant) [2] [3] [4] [5]	56.2% (false-susceptible) [2] [3] [4] [5]

Key Findings:

- The VITEK 2 system demonstrates excellent performance for *E. coli*, with high categorical and essential agreement and no reported major or very major errors.[\[1\]](#) However, for *K. pneumoniae*, while the categorical agreement is high, the major error rate is a significant concern.[\[1\]](#)
- Both the BD Phoenix and MicroScan WalkAway Plus systems show poor performance for Enterobacterales, with low categorical agreement and unacceptably high very major error rates, indicating a tendency to falsely report resistant isolates as susceptible.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

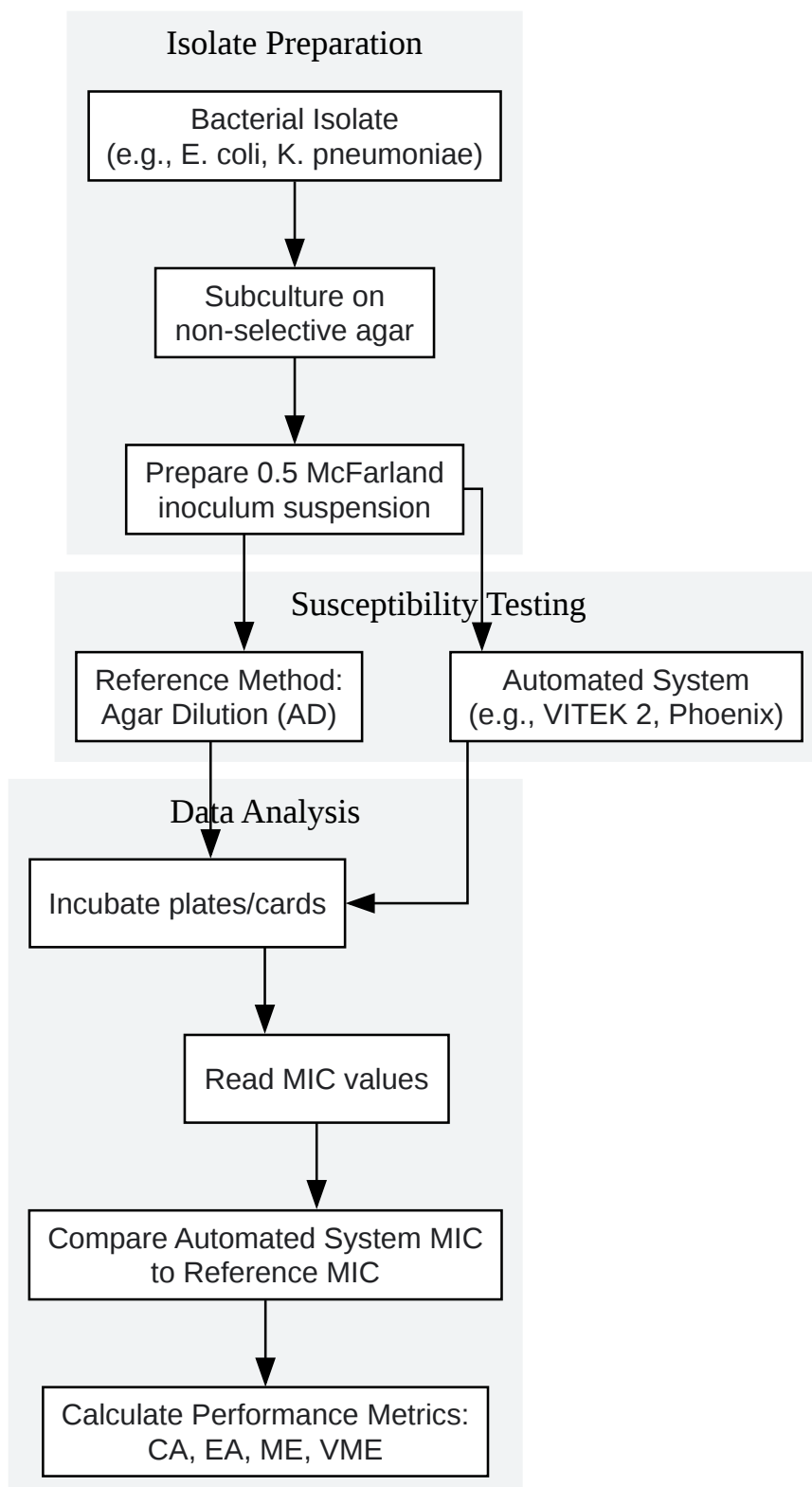
Experimental Protocols

The data presented above is based on studies employing standardized methodologies. A general workflow for the validation of automated systems is outlined below.

Reference Method: Agar Dilution

The gold standard for **fosfomycin** susceptibility testing is the agar dilution method, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[1\]](#)[\[6\]](#)

Experimental Workflow for System Validation

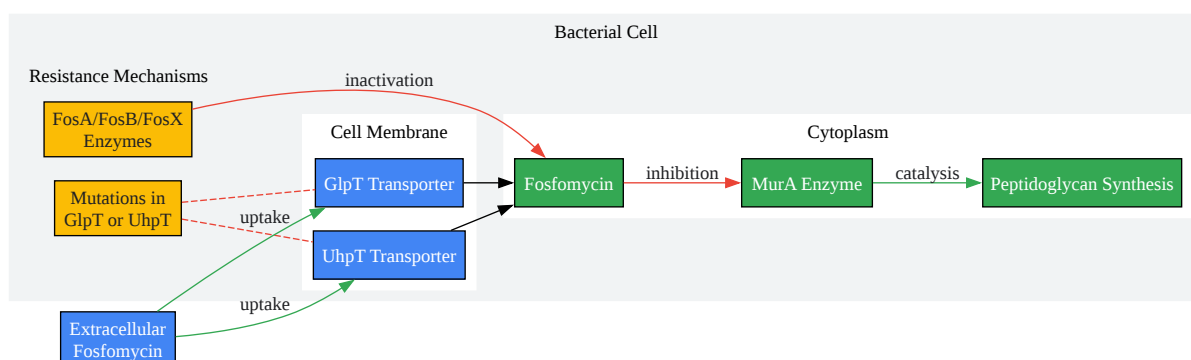
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Caption: A generalized workflow for the validation of automated **fosfomycin** susceptibility testing systems.

Signaling Pathways and Resistance

Understanding the mechanisms of **fosfomycin** action and resistance is crucial for interpreting susceptibility results. **Fosfomycin** inhibits the initial step in bacterial cell wall biosynthesis by inactivating the MurA enzyme.[7]

Fosfomycin Uptake and Resistance Mechanisms



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Caption: **Fosfomycin** uptake and key mechanisms of resistance in bacteria.

Resistance to **fosfomycin** can arise through several mechanisms, including:

- **Impaired Transport:** Mutations in the genes encoding the GlpT and UhpT transporters are the most common cause of **fosfomycin** resistance, as this prevents the antibiotic from entering the bacterial cell.[7]

- Enzymatic Modification: The acquisition of fos genes (e.g., fosA, fosB, fosX) allows bacteria to produce enzymes that inactivate **fosfomycin**.^[7]
- Target Modification: Although less common, mutations in the murA gene can alter the target enzyme, reducing its affinity for **fosfomycin**.^[7]

Conclusion

The validation of automated systems for **fosfomycin** susceptibility testing reveals significant variability in performance. While systems like the VITEK 2 show promise for certain organisms such as *E. coli*, their reliability for other important pathogens like *K. pneumoniae* is questionable due to high error rates. The BD Phoenix and MicroScan WalkAway Plus systems have demonstrated poor overall performance for Enterobacterales.

Given these findings, it is crucial for clinical and research laboratories to exercise caution when using automated systems for **fosfomycin** susceptibility testing. Confirmation of resistant results, particularly for critical infections, by the reference agar dilution method is strongly recommended. Further development and validation of automated methods are necessary to ensure accurate and reliable susceptibility testing for this important antibiotic.

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